![molecular formula C22H19NO2 B14212277 N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide CAS No. 557104-26-4](/img/structure/B14212277.png)
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylprop-2-en-1-yl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can be achieved through a multi-step process. One common method involves the reaction of N-phenylbenzamide with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-Phenylbenzamide: Lacks the phenylprop-2-en-1-yl group, making it less complex.
N-[(3-Phenylprop-2-en-1-yl)oxy]benzamide: Lacks the phenyl group attached to the nitrogen atom.
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both phenyl and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
557104-26-4 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-phenyl-N-(3-phenylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C22H19NO2/c24-22(20-14-6-2-7-15-20)23(21-16-8-3-9-17-21)25-18-10-13-19-11-4-1-5-12-19/h1-17H,18H2 |
InChI Key |
HFXNJGWXFIAXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


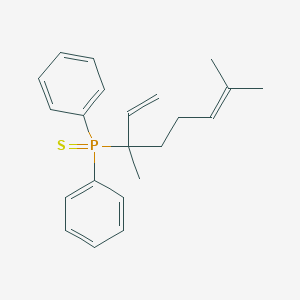
![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

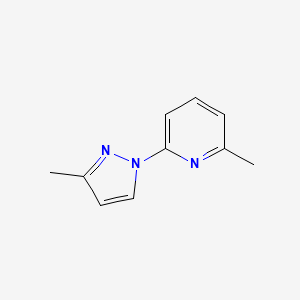
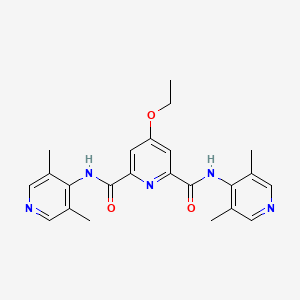
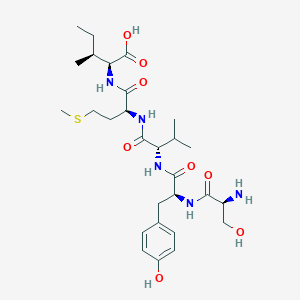
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
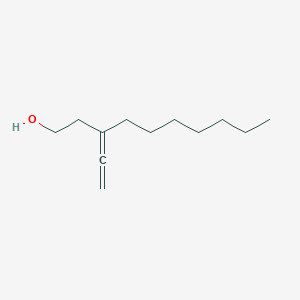
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
